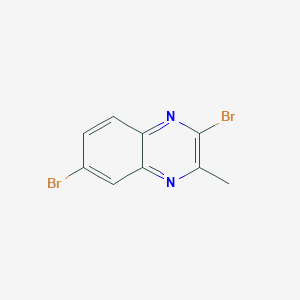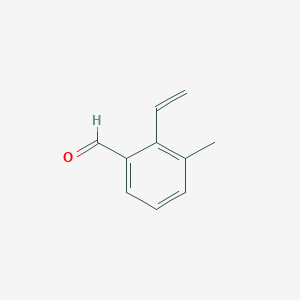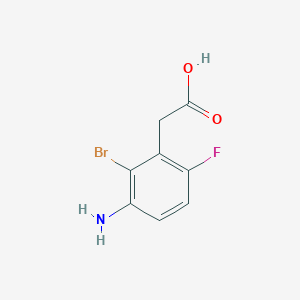
2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid is an organic compound that features a phenyl ring substituted with amino, bromo, and fluoro groups, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of a fluorophenyl acetic acid derivative followed by amination. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines or dehalogenated products.
Applications De Recherche Scientifique
2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino, bromo, and fluoro groups can influence its binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid
- 2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid
- 2-Bromo-5-fluorophenylacetic acid
Uniqueness
2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid is unique due to the specific arrangement of its substituents, which can confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of amino, bromo, and fluoro groups in the phenyl ring provides a versatile platform for further functionalization and exploration in various research domains.
Propriétés
Formule moléculaire |
C8H7BrFNO2 |
|---|---|
Poids moléculaire |
248.05 g/mol |
Nom IUPAC |
2-(3-amino-2-bromo-6-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-8-4(3-7(12)13)5(10)1-2-6(8)11/h1-2H,3,11H2,(H,12,13) |
Clé InChI |
VYPOJSNBBYYHPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)Br)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


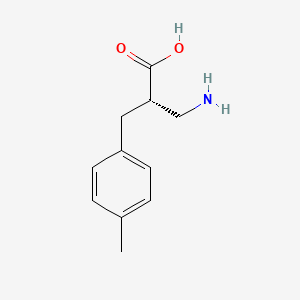

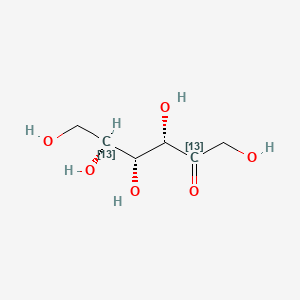

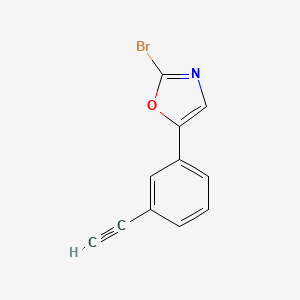
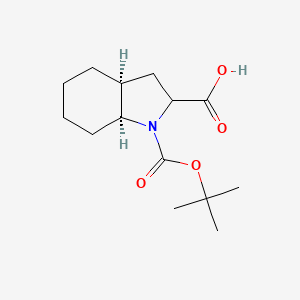

![4,8,12-Triphenyl-8,12-dihydro-4H-4,8,12-triaza-3a2-boradibenzo[cd,mn]pyrene](/img/structure/B12963102.png)
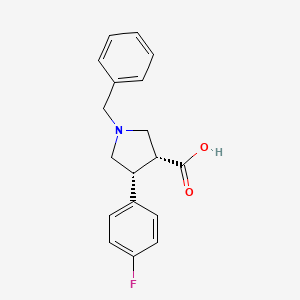

![4-(7-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B12963125.png)
